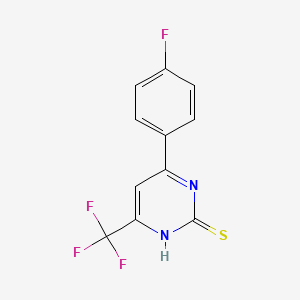
N-(6-fluoropyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-fluoropyridin-2-yl)acetamide: is a chemical compound with the molecular formula C₇H₇FN₂O and a molecular weight of 154.14 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring enhances its chemical properties, making it a valuable building block in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of N-(6-fluoropyridin-2-yl)acetamide typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 2-chloro-6-fluoropyridine with acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions:
N-(6-fluoropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of N-(6-fluoropyridin-2-yl)ethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, DMF, elevated temperatures.
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, methanol.
Major Products:
- This compound N-oxide
- N-(6-fluoropyridin-2-yl)ethylamine
Aplicaciones Científicas De Investigación
N-(6-fluoropyridin-2-yl)acetamide has a wide range of applications in scientific research:
- Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
- Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors .
- Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and coatings .
Mecanismo De Acción
The mechanism of action of N-(6-fluoropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate specific pathways, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
- N-(6-chloropyridin-2-yl)acetamide
- N-(6-bromopyridin-2-yl)acetamide
- N-(6-methylpyridin-2-yl)acetamide
Comparison:
N-(6-fluoropyridin-2-yl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its chlorinated and brominated analogs, the fluorinated compound exhibits higher stability and reactivity. The methylated analog, on the other hand, lacks the electron-withdrawing effect of the fluorine atom, resulting in different reactivity and biological activity .
Propiedades
Número CAS |
258343-71-4 |
|---|---|
Fórmula molecular |
C7H7FN2O |
Peso molecular |
154.14 g/mol |
Nombre IUPAC |
N-(6-fluoropyridin-2-yl)acetamide |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) |
Clave InChI |
TYJSZNSMFKWJTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC(=CC=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[3-[4-(6-amino-7H-purin-8-yl)benzoyl]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B11771091.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
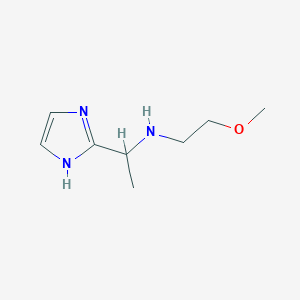
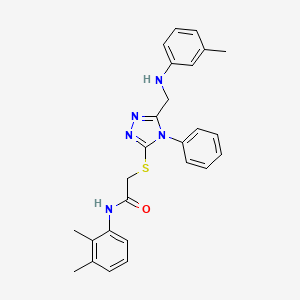
![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)




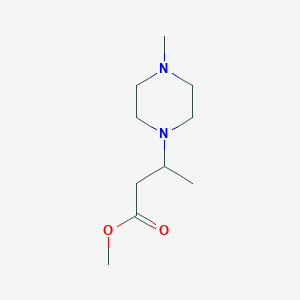
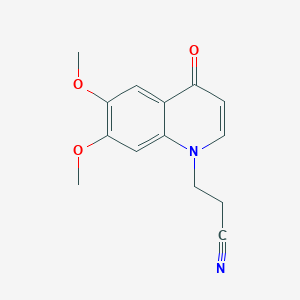
![2-Tert-butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771147.png)
![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
